molecular formula C11H8F2N2O2 B3113677 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1972201-13-0

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3113677
CAS No.: 1972201-13-0
M. Wt: 238.19 g/mol
InChI Key: PESLBRGDNPTZHE-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative characterized by a benzyl group substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring, attached to the nitrogen at position 1 of the imidazole core. The carboxylic acid group at position 4 enhances polarity, making the compound suitable for interactions with biological targets requiring hydrogen bonding or ionic interactions. Fluorine atoms contribute to increased lipophilicity and metabolic stability, which are critical in drug design .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-8-2-1-7(3-9(8)13)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESLBRGDNPTZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride and the imidazole derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Benzyl alcohol derivatives.

    Substitution Products: Compounds with substituted benzyl groups.

Scientific Research Applications

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine vs.
  • Benzyl vs. Phenyl Linkage : The benzyl group (CH₂ linkage) in the target compound increases molecular flexibility compared to directly attached phenyl rings (e.g., 1155066-46-8), which may enhance conformational adaptability in biological systems .
  • Carboxylic Acid Position : Derivatives with carboxylic acid at position 2 (e.g., 1439902-58-5 ) or 5 (e.g., 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid ) exhibit altered hydrogen-bonding capabilities, impacting solubility and receptor affinity.

Physicochemical and Pharmacokinetic Properties

  • Acidity : The dichlorophenyl analog (445302-10-3) has a pKa of 1.32 , suggesting strong ionization at physiological pH, whereas the target compound’s acidity may be modulated by electron-withdrawing fluorine atoms.
  • Synthetic Accessibility: Sodium bisulfite-mediated cyclization (as in ) is a viable route for synthesizing the target compound, while trifluoromethyl-substituted analogs require specialized reagents (e.g., cyano sodium borohydride in ).

Biological Activity

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid is a synthetic compound belonging to the imidazole class, notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • 3,4-Difluorobenzyl group : A benzyl moiety with two fluorine substitutions that enhance its electronic properties.
  • Carboxylic acid group : Present at the 4-position of the imidazole ring.

Molecular Formula : C10H8F2N2O2
Molar Mass : 224.18 g/mol .

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid exhibits its biological activity primarily through enzyme inhibition and interaction with specific molecular targets. The presence of the difluorobenzyl group enhances binding affinity to various enzymes and receptors, which may include:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially making it useful against bacterial and fungal infections.

Antiviral Activity

Recent studies have indicated that imidazole derivatives, including 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid, show promise in inhibiting HIV integrase (IN) interactions. For instance, compounds in this class have demonstrated percentage inhibitions exceeding 50% against the IN-LEDGF/p75 interaction in vitro .

CompoundPercentage InhibitionCC50 (µM)
1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid>50%>200
Reference Compound (MUT 101)90%-

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial activity. In vitro assays have shown that it exhibits moderate inhibition against various pathogens. For example, studies have reported that similar imidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria .

Case Studies

A significant investigation into the biological activity of imidazole derivatives was conducted by researchers who synthesized several related compounds and evaluated their effects on HIV integrase. The study found that modifications to the imidazole structure could significantly impact antiviral efficacy and cytotoxicity .

Comparison with Similar Compounds

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid can be compared to other imidazole derivatives:

Compound NameStructural DifferencesNotable Activities
1-(3,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acidChlorine instead of fluorineSimilar antiviral activity
1-(3-methylbenzyl)-1H-imidazole-4-carboxylic acidMethyl group instead of difluorobenzylReduced binding affinity

The unique presence of the difluorobenzyl group in 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid enhances its reactivity and selectivity compared to other analogs.

Q & A

Q. What are the standard synthetic routes for introducing the 3,4-difluorobenzyl group into imidazole-4-carboxylic acid derivatives?

The synthesis typically involves N-alkylation of an imidazole precursor (e.g., imidazole-4-carboxylic acid or its ester) with 3,4-difluorobenzyl chloride under basic conditions. For example:

  • Reagents : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base.
  • Solvents : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity.
  • Conditions : Reactions are heated to 60–80°C for 6–12 hours to achieve >70% yield . Post-synthesis, purification is performed via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substitution patterns and fluorine positions (e.g., ¹⁹F NMR δ: -140 to -150 ppm for difluorobenzyl groups) .
  • HPLC : Purity assessment (>99% by reverse-phase methods with UV detection at 254 nm) .
  • Elemental Analysis : Confirmation of C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can regioselectivity challenges during N-alkylation be addressed in analogs of this compound?

Regioselectivity in imidazole alkylation is influenced by:

  • Steric and Electronic Effects : Use of bulky bases (e.g., DBU) to direct substitution to the less hindered nitrogen .
  • Pre-functionalized Imidazoles : Introducing electron-withdrawing groups (e.g., esters) at the 4-position to bias reactivity .
  • Computational Modeling : DFT calculations to predict transition-state energies and optimize reaction pathways .

Q. What computational methods are effective for analyzing the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenases) by leveraging fluorine’s electronegativity for H-bonding and hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force fields) .
  • Crystallography : SHELX software for resolving crystal structures and validating docking poses .

Q. How do fluorine substitutions impact the compound’s physicochemical and pharmacokinetic properties?

Fluorine atoms enhance:

  • Lipophilicity : LogP increases by ~0.5–1.0 unit per fluorine, improving membrane permeability .
  • Metabolic Stability : Resistance to oxidative degradation (CYP450 inhibition) due to strong C-F bonds .
  • Bioavailability : Solubility in polar solvents (e.g., DMSO: >50 mg/mL) facilitates in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid

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